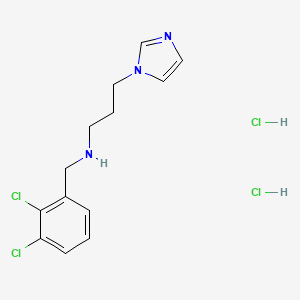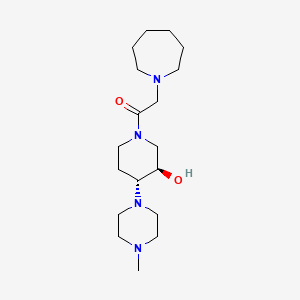![molecular formula C18H17N3O B5973294 N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide](/img/structure/B5973294.png)
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide, also known as CPPene, is a synthetic compound that exhibits promising pharmacological properties. It belongs to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors and has been extensively studied for its potential therapeutic applications in various diseases.
科学研究应用
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. It has been shown to inhibit NAMPT, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism and energy production. By inhibiting NAMPT, N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide can regulate NAD+ levels and modulate various cellular processes, such as DNA repair, gene expression, and cell death.
作用机制
The mechanism of action of N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide involves the inhibition of NAMPT, which leads to the depletion of NAD+ levels and subsequent activation of various cellular pathways. NAD+ is a coenzyme that plays a critical role in energy metabolism, DNA repair, and cellular signaling. By inhibiting NAMPT, N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide can disrupt NAD+ biosynthesis and induce cellular stress, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide has been shown to induce cytotoxicity in various cancer cell lines, both in vitro and in vivo. It has also been shown to modulate immune responses and inflammation, making it a potential therapeutic agent for autoimmune diseases and inflammatory disorders. Additionally, N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide has been shown to improve metabolic parameters, such as glucose tolerance and insulin sensitivity, making it a potential treatment for metabolic disorders, such as diabetes and obesity.
实验室实验的优点和局限性
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide has several advantages for lab experiments, including its high purity and stability, making it a reliable compound for research purposes. However, its low solubility and potential toxicity at high concentrations can limit its use in certain experiments. Additionally, N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not well understood, which can limit its use in clinical settings.
未来方向
There are several future directions for N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide research, including the optimization of its pharmacokinetics and pharmacodynamics to improve its efficacy and safety. Additionally, the identification of novel targets and pathways affected by N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide can lead to the development of new therapeutic applications. Finally, the combination of N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide with other drugs or therapies can enhance its therapeutic potential and improve patient outcomes.
Conclusion:
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide is a promising compound with potential therapeutic applications in various diseases. Its inhibition of NAMPT and modulation of cellular pathways make it a viable candidate for cancer therapy, inflammation, and metabolic disorders. Future research will continue to explore the potential of N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide and its derivatives in the development of new therapies and treatment strategies.
合成方法
The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide involves the reaction between 4-cyanocyclopentanone and 4-bromo-1-iodobenzene, followed by the reaction with nicotinic acid and subsequent conversion to the amide form. The final product is obtained through purification and crystallization processes. The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide has been optimized to achieve high yields and purity, making it a viable compound for research purposes.
属性
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c19-13-18(9-1-2-10-18)15-5-7-16(8-6-15)21-17(22)14-4-3-11-20-12-14/h3-8,11-12H,1-2,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIOBYCSAGPMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-cyanocyclopentyl)phenyl]pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B5973219.png)

![N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5973269.png)
![N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide](/img/structure/B5973276.png)
![(3-ethoxy-4-methoxybenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B5973280.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5973281.png)

![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B5973305.png)

![N-{3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5973313.png)
![2-(1-(2,2-dimethylpropyl)-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5973319.png)
![3-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B5973326.png)
![3-ethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide](/img/structure/B5973333.png)
![1-[4-({[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]-2-imidazolidinone](/img/structure/B5973337.png)